molecular formula C₂₀H₂₆O₄ B131906 (1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one CAS No. 39931-87-8

(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one

Cat. No. B131906
CAS RN: 39931-87-8
M. Wt: 330.4 g/mol
InChI Key: BAMMJXIMVWLRCU-YAUBAPCASA-N
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Description

The compound "(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one" is a complex organic molecule that features multiple ring systems, including a spiro[1,3]dioxolane unit. This type of structure is often found in natural products and synthetic compounds with potential biological activity.

Synthesis Analysis

The synthesis of complex molecules with multiple ring systems, such as the one described, often involves strategies like ring-closing metathesis (RCM) as a key step. For instance, the synthesis of 6,8-dioxabicyclo[3.2.1]octane skeletons, which are structurally related to the compound , has been achieved using desymmetrization of trienes derived from diols via RCM, as described in the synthesis of (+)-exo-brevicomin and rac-endo-brevicomin .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple chiral centers and a spirocyclic configuration, which significantly influences their chemical properties and reactivity. The stereochemistry of these centers is crucial for the biological activity of the compounds, as seen in the synthesis of enantiomerically enriched compounds .

Chemical Reactions Analysis

Compounds with spirocyclic structures often undergo specific chemical reactions that are influenced by their three-dimensional conformation. For example, the synthesis of analogues of muscarinic agents involves the preparation of tetrahydrofuran analogues to study the effects of steric and electronic factors on biological activity . Similarly, the dimerization of silaspiro compounds and their structural determination by X-ray crystallography provides insight into the reactivity of such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic and polycyclic compounds are largely determined by their molecular structure. For instance, the diastereoselective and enantioselective construction of spirocyclic compounds can lead to molecules with unique optical properties, as demonstrated by the negative peak in the CD curve of a bicyclo[3.3.0]octane-3,8-dione derivative . The stability and isomerization of complex cyclic structures can also be studied using NMR spectroscopy and X-ray crystallography, which provide valuable information about the dynamic behavior of these molecules in solution .

Scientific Research Applications

Synthetic Routes and Pharmacological Potentials

Spirocyclic and dioxolane compounds are often explored for their synthetic challenges and potential pharmacological activities. For example, Nordvall et al. (1992) synthesized tetrahydrofuran analogues of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] to study muscarinic receptors, highlighting the importance of oxygen atoms in efficacy and selectivity for neurological applications Nordvall et al., 1992.

Biosynthetic Hypotheses and Natural Product Synthesis

Liu et al. (2013) detailed the isolation of chloropestolides from Pestalotiopsis fici, showcasing the biosynthetic diversity of spiroketals and their potential in deriving novel compounds with cytotoxic activities against human tumor cell lines Liu et al., 2013.

Material Science and Polymer Enhancement

Jing and Hillmyer (2008) utilized a bifunctional monomer derived from lactide for toughening polylactide, indicating the role of spirocyclic compounds in improving material properties, such as toughness in polymers Jing & Hillmyer, 2008.

properties

IUPAC Name

(1'R,5'S,9'S,10'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMMJXIMVWLRCU-YAUBAPCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444180
Record name (1'R,5'S,9'S,10'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one

CAS RN

39931-87-8
Record name Estr-9(11)-ene-3,17-dione, 5,10-epoxy-, cyclic 3-(1,2-ethanediyl acetal), (5α,10α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39931-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1'R,5'S,9'S,10'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5´R,8´S,10´R,13´S,14´S)-13´-methyl-1´,2´,6´,7´8´,12´,13´,14´,15´,16´-decahydro-17´H-spiro[1,3-dioxolane-2,3´-[5,10]epoxycyclopenta[a]phenantren]-17´-one
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